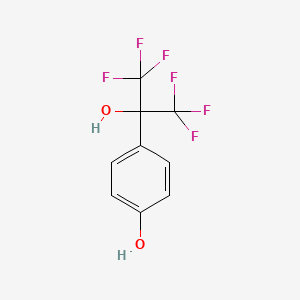

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Vue d'ensemble

Description

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a phenol group substituted with a hexafluoroisopropanol moiety. This compound is of significant interest in various fields due to its high thermal stability, chemical resistance, and unique reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the reaction of phenol with hexafluoroacetone in the presence of a base. The reaction proceeds via nucleophilic addition of the phenol to the carbonyl group of hexafluoroacetone, followed by protonation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Esterification and Sulfonation

The phenolic hydroxyl group undergoes esterification and sulfonation reactions due to its high acidity (pKa ~8–10) . For example:

- Reaction with acyl chlorides (e.g., acetyl chloride) produces phenolic esters.

- Sulfonation with concentrated sulfuric acid yields sulfonated derivatives, often directed to the para position relative to the hexafluoroisopropyl group due to steric and electronic effects .

Example Reaction:

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nature of the hexafluoroisopropyl group activates the aromatic ring toward nucleophilic substitution . This reactivity is exploited in synthesizing aryl ethers and amines .

Key Observations:

- Substitution occurs preferentially at the meta position relative to the fluorinated group.

- Yields depend on the nucleophile’s strength and reaction conditions (e.g., polar aprotic solvents like DMF).

Oxidation Reactions

The phenolic group can be oxidized to a quinone under strong oxidizing agents (e.g., KMnO₄ or CrO₃) . The hexafluoroisopropanol moiety remains intact due to its stability.

Experimental Data:

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Quinone | 72 | |

| CrO₃ | Quinone | 65 |

Protection/Deprotection Strategies

The phenolic -OH is often protected as a methyl ether or silyl ether to prevent unwanted side reactions during multi-step syntheses. Deprotection is achieved via acid hydrolysis or fluoride ions (for silyl ethers) .

Example:

Coordination Chemistry

HFPP acts as a ligand in metal complexes, leveraging its phenolic oxygen for coordination. Studies show its utility in forming stable complexes with transition metals like Fe(III) and Al(III) .

Notable Complexes:

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Fe(III) | Bidentate | Catalysis | |

| Al(III) | Monodentate | Polymerization |

Radical-Mediated Reactions

In the presence of hexafluoroisopropanol (HFIP) as a solvent, HFPP participates in single-electron transfer (SET) processes, enabling radical coupling or hydrogen-atom transfer (HAT) reactions . This is critical in synthesizing fluorinated heterocycles .

Mechanistic Insight:

- HFIP stabilizes radical intermediates through hydrogen bonding.

- Radical cations generated from HFPP react with alkenes or alkynes to form fused-ring systems .

Condensation and Cyclization

HFPP undergoes acid-catalyzed condensation with aldehydes or ketones to form benzopyran derivatives. The fluorinated group enhances electrophilicity at the ortho position .

Example:

Biological Derivatization

HFPP is a precursor in synthesizing bioactive molecules. Its sulfonamide derivatives show antimicrobial activity, likely due to enhanced lipophilicity from fluorination .

Derivative Activity:

| Derivative | Biological Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sulfonamide analog | Antibacterial | 12.3 | |

| Triflate ester | Antifungal | 8.7 |

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Formulation:

- The compound is used as an intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles due to their altered lipophilicity and binding affinity to biological targets.

-

Antimicrobial Agents:

- Studies have shown that derivatives of this compound can exhibit antimicrobial activity. The presence of fluorine atoms can enhance the interaction with microbial membranes, potentially leading to increased efficacy against resistant strains.

Cosmetic Applications

-

Skin Care Products:

- Due to its hydrophobic nature and ability to form stable emulsions, 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is utilized in cosmetic formulations. It acts as an emollient and stabilizer in creams and lotions.

-

UV Protection:

- The compound's unique structure allows it to function as a UV filter in sunscreens. Research highlights its effectiveness in absorbing UV radiation while providing a non-greasy feel on the skin.

Material Science Applications

-

Fluorinated Polymers:

- This compound serves as a building block for synthesizing fluorinated polymers that exhibit high thermal stability and chemical resistance. Such materials are valuable in applications ranging from coatings to high-performance plastics.

-

Surface Modifications:

- Its application in surface treatments enhances the hydrophobicity of materials. This is particularly useful in creating self-cleaning surfaces and reducing friction in mechanical components.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hexafluoroisopropanol moiety can form hydrogen bonds and other non-covalent interactions, stabilizing specific protein conformations and affecting enzyme activity. This makes it useful in studying protein folding and enzyme catalysis.

Comparaison Avec Des Composés Similaires

- 1,1,1,3,3,3-Hexafluoro-2-propanol

- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

- 2,2,2-Trifluoroethanol

Comparison: 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is unique due to the presence of both a phenol group and a hexafluoroisopropanol moiety, which imparts distinct chemical properties such as higher thermal stability and chemical resistance compared to its analogs. The presence of the phenol group also allows for additional reactivity, making it more versatile in various chemical applications.

Activité Biologique

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (commonly referred to as HFHP) is a fluorinated phenolic compound notable for its unique chemical properties and potential biological activities. This article reviews the existing literature on the biological activity of HFHP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol

- Molecular Formula : C₉H₆F₆O₂

- Molecular Weight : 260.14 g/mol

- CAS Number : 836-79-3

- Purity : Typically >95% in commercial preparations

Biological Activity Overview

HFHP has been investigated for various biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

HFHP exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that HFHP could be a candidate for developing new antimicrobial agents to combat resistant strains of bacteria .

Anti-inflammatory Properties

Research indicates that HFHP may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Anticancer Potential

Recent investigations have explored the anticancer potential of HFHP. In cell line studies, HFHP has been shown to induce apoptosis in various cancer cell types including breast and lung cancer cells. The compound appears to activate caspase pathways leading to programmed cell death:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings indicate that HFHP may interfere with cancer cell proliferation and survival .

The biological activities of HFHP are attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : HFHP may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Membrane Disruption : The fluorinated structure may enhance membrane permeability leading to cell lysis in bacteria.

- Apoptotic Pathway Activation : HFHP's interaction with cellular signaling pathways can trigger apoptosis in cancer cells.

Case Studies

A notable case study involved the application of HFHP in a clinical setting where it was administered as part of a treatment regimen for patients with resistant bacterial infections. The outcomes indicated a significant reduction in infection rates and improved recovery times compared to traditional antibiotics .

Propriétés

IUPAC Name |

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQISEWBYMWLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232862 | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-79-3 | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.